3-Methyl-1,2-diphenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,2-diphenylbutan-1-one is an organic compound with the molecular formula C17H18O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two phenyl groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2-diphenylbutan-1-one typically involves the reaction of benzylmagnesium chloride with 3-methyl-2-butanone. The reaction is carried out in an anhydrous ether solution under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and acidified to yield the desired ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as distillation and recrystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2-diphenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone to corresponding alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
3-Methyl-1,2-diphenylbutan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1,2-diphenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group in the compound can form hydrogen bonds or other interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The phenyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1,3-diphenylbutan-1-one
- 1,2-Diphenylbutan-1-one
- 1,3-Diphenylbutan-1-one
Uniqueness
3-Methyl-1,2-diphenylbutan-1-one is unique due to the specific positioning of the methyl and phenyl groups, which influence its chemical reactivity and interaction with other molecules. This structural arrangement can result in distinct physical and chemical properties compared to its analogs.
Properties
CAS No. |
13742-09-1 |
---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
3-methyl-1,2-diphenylbutan-1-one |
InChI |
InChI=1S/C17H18O/c1-13(2)16(14-9-5-3-6-10-14)17(18)15-11-7-4-8-12-15/h3-13,16H,1-2H3 |
InChI Key |
PPYCLUVYMVFFHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.